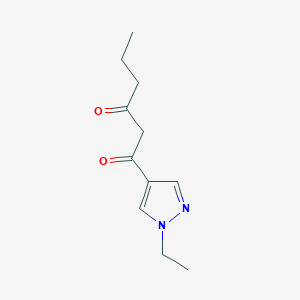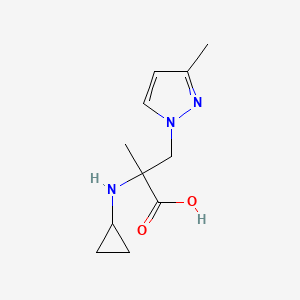![molecular formula C9H16O2 B13473832 {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)
{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure. This compound consists of a spiro[3.5]nonane core with an oxygen atom at the 5-position and a methanol group attached to the 2-position. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-oxaspiro[3.5]nonan-2-yl}methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization at the 2-position introduces the methanol group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired diastereomers.
Industrial Production Methods
Industrial production of {5-oxaspiro[3.5]nonan-2-yl}methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization to separate the diastereomers.
Analyse Des Réactions Chimiques
Types of Reactions
{5-oxaspiro[3.5]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.
Applications De Recherche Scientifique
{5-oxaspiro[3.5]nonan-2-yl}methanol has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {5-oxaspiro[3.5]nonan-2-yl}methanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the functional groups attached.
1,3-dioxane and 1,3-dithiane derivatives: These compounds contain oxygen or sulfur atoms in their rings, similar to the oxygen atom in {5-oxaspiro[3.5]nonan-2-yl}methanol.
Uniqueness
{5-oxaspiro[3.5]nonan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of diastereomers. This combination of features makes it a valuable compound for studying stereochemistry and exploring various chemical reactions.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5-oxaspiro[3.5]nonan-2-ylmethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8,10H,1-7H2 |
Clé InChI |
BPUWRLIECBJNJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2(C1)CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)

![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)

![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)




![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)
